molecular formula C12H24O3 B8600602 10-Hydroxydecanoic acid ethyl ester CAS No. 3639-35-8

10-Hydroxydecanoic acid ethyl ester

Cat. No. B8600602
CAS RN: 3639-35-8
M. Wt: 216.32 g/mol
InChI Key: MIUMFNVVSUWKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Hydroxydecanoic acid ethyl ester is a useful research compound. Its molecular formula is C12H24O3 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Hydroxydecanoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Hydroxydecanoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3639-35-8

Product Name

10-Hydroxydecanoic acid ethyl ester

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

ethyl 10-hydroxydecanoate

InChI

InChI=1S/C12H24O3/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h13H,2-11H2,1H3

InChI Key

MIUMFNVVSUWKLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 10-hydroxydecanoic acid (0.25 g, 1.33 mmol; 11-hydroxyundecanoic acid for compound 881 and 12-hydroxydodecanoic acid for compound 882), ethyl bromide (0.16 g, 1.46 mmol), and lithium carbonate (0.11 g, 1.46 mmol) in DMF (25 mL) was stirred at 70 C for 6 h. Then the product was extracted with ether (30 mL), and the ether solution was washed with 1 N NaOH aqueous solution (20 mL) and water (30 mL), dried over Na2SO4, and concentrated. The residue was purified by column chromatography on silica gel eluting with hexane and ethyl acetate (3:1) to give 10-hydroxydecanoic acid ethyl ester (80 mg, 28%). This alcohol was coupled with 4-(3-adamantan-1-yl-ureido)butyric acid 822 by using EDCI/DMAP coupling reagent to give 880 (0.11 g, 60%) as a solid: 1H NMR (CDCl3) 1.24-1.32 (13H, m), 1.62-1.68 (10H, m), 1.80 (2H, quint, J=6.9 Hz), 1.94-1.97 (6H, m), 2.05-2.07 (3H, m), 2.28 (2H, t, J=6.9 Hz), 2.36 (2H, t, J=6.9 Hz), 3.16 (2H, q, J=6.9 Hz), 4.05-4.14 (5H, m), 4.25 (1H, s); LC-MS (ESI) m/z calcd for C27H46N2O5 [M+H]+ 479.34. found [M+H]+ 479.29; mp 60-61 C. Anal. Calcd for C27H46N2O5: C, 67.75; H, 9.69; N, 5.85. Found: C, 68.33; H, 9.92; N, 5.97.
Quantity
0.25 g
Type
reactant
Reaction Step One
[Compound]
Name
compound 881
Quantity
0 (± 1) mol
Type
reactant
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[Compound]
Name
compound 882
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0 (± 1) mol
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reactant
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Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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